
(Z)-JIB-04
描述
(Z)-JIB-04 is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-JIB-04 typically involves the condensation of 5-chloro-2-hydrazinylpyridine with phenyl(pyridin-2-yl)methanone under basic conditions. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
化学反应分析
Types of Reactions
(Z)-JIB-04 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2.1. Inhibition of Tumor Growth
Research has demonstrated that (Z)-JIB-04 significantly reduces tumor burden and prolongs survival in various cancer models. For instance, studies have shown that treatment with this compound leads to decreased viability of liver cancer stem cells and inhibits their migratory and invasive capabilities .
2.2. Targeting Specific Cancer Types
- Liver Cancer : In hepatocellular carcinoma (HCC) models, this compound treatment resulted in cell cycle arrest and reduced expression of cancer stem cell markers, indicating its potential to target liver cancer stem cells effectively .
- Colorectal Cancer : In colorectal cancer studies, this compound was found to down-regulate Wnt/β-catenin signaling pathways essential for tumor growth and maintenance of cancer stem cells, suggesting its efficacy as a therapeutic agent in this context .
3.1. Liver Cancer Study
A study investigating the effects of this compound on liver cancer stem cells showed:
- Cell Viability : A significant reduction in the viability of tumorsphere cells derived from liver cancer stem cells post-treatment.
- Invasion and Migration : Transwell assays indicated that this compound inhibited the migratory and invasive abilities of liver cancer cells .
3.2. Colorectal Cancer Study
In another study focused on colorectal cancer:
- Gene Expression : RNA sequencing revealed that treatment with this compound reduced the expression of several genes associated with cancer stem cell characteristics.
- Tumorsphere Formation : The compound inhibited the formation of secondary tumorspheres, highlighting its potential to disrupt the self-renewal capacity of colorectal cancer stem cells .
Comparative Efficacy
The table below summarizes key findings regarding the efficacy of this compound compared to other known inhibitors:
Compound | Cancer Type | Mechanism | Key Findings |
---|---|---|---|
This compound | Liver Cancer | Jumonji demethylase inhibition | Reduced viability, migration, and invasion |
Colorectal Cancer | Wnt/β-catenin signaling disruption | Down-regulated CSC markers; inhibited tumorsphere formation | |
Salinomycin | Colorectal Cancer | CSC targeting | Effective but requires higher concentrations than this compound |
Other Inhibitors | Various | Competitive inhibition | Often less selective; may affect normal cells |
作用机制
The compound exerts its effects primarily through the inhibition of histone demethylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, (Z)-JIB-04 can alter the methylation status of histones, leading to changes in gene expression patterns .
相似化合物的比较
Similar Compounds
(Z)-JIB-04 (Z-isomer): An isomer with similar properties but different spatial arrangement.
Phenyl(pyridin-2-yl)methanone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone demethylases sets it apart from other similar compounds .
生物活性
(Z)-JIB-04, a derivative of JIB-04, has gained attention in the field of cancer research due to its potential biological activities, particularly as a pan-inhibitor of histone demethylases. This article explores the compound's biological activity, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.
Overview of JIB-04
JIB-04 is recognized for its ability to inhibit Jumonji histone demethylases, which play a crucial role in regulating gene expression through lysine methylation on histones. The (Z)-isomer specifically has been studied for its differential effects compared to the (E)-isomer, particularly in cancer cell lines.
Research indicates that this compound inhibits the activity of histone demethylases in a dose-dependent manner. This inhibition leads to altered gene expression profiles associated with cancer progression. Notably, studies have shown that treatment with this compound results in:
- Inhibition of H3K9 and H3K27 Demethylation : This results in increased levels of methylated histones, contributing to transcriptional repression of genes involved in cell proliferation and survival .
- Selective Targeting of Cancer Cells : Unlike normal cells, cancer cells exhibit heightened sensitivity to this compound due to their reliance on specific epigenetic modifications for growth and survival .
In Vitro Studies
- Cell Proliferation and Viability :
- Tumorsphere Formation :
- Migration and Invasion :
In Vivo Studies
In animal models, this compound has been shown to increase median survival rates in aggressive breast cancer models. Specifically, it improved survival from 28 days to 33 days when administered to mice with 4T1 breast tumors .
Study 1: Antiviral Activity
Recent studies have also explored the antiviral properties of this compound. It was found to inhibit SARS-CoV-2 replication by modulating epigenetic pathways that affect viral gene expression. RNA sequencing revealed downregulation of metabolic signaling pathways critical for viral replication .
Study 2: Liver Cancer Stem Cells
Another study focused on liver CSCs demonstrated that this compound not only inhibited cell growth but also reduced the expression levels of CSC markers such as CD133 and CD13. This suggests its potential as a targeted therapy for liver cancer by disrupting the CSC population responsible for tumor recurrence .
属性
IUPAC Name |
5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JIB-04?
A1: JIB-04 functions primarily as a pan-inhibitor of histone lysine demethylases (KDMs), a class of enzymes responsible for removing methyl groups from histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Histones play a crucial role in DNA packaging and gene regulation, and their methylation status can influence gene expression. By inhibiting KDMs, JIB-04 disrupts this epigenetic regulation, leading to a cascade of downstream effects on gene expression and cellular processes.
Q2: Which specific histone demethylases are targeted by JIB-04?
A2: Research indicates that JIB-04 exhibits inhibitory activity against a broad range of KDMs, including but not limited to KDM4A/4C, KDM4B, KDM5A, KDM5B, KDM6B, and the Jumonji-family histone demethylases in general. [, , , , , , , , , , , , ] The precise selectivity profile of JIB-04 across various KDM subtypes continues to be an area of investigation.
Q3: How does JIB-04's inhibition of KDMs translate into anti-cancer effects?
A3: JIB-04's anti-cancer activity stems from its ability to dysregulate cancer cell growth and survival through various mechanisms.
- Cell cycle arrest: JIB-04 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating uncontrollably. [, , , ]
- Apoptosis: JIB-04 can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination. [, , , , ]
- Inhibition of cancer stem cell properties: JIB-04 has demonstrated the ability to suppress the self-renewal and tumor-initiating capacity of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. [, ]
- Sensitization to chemotherapy: Pre-treatment with JIB-04 has been found to sensitize resistant cancer cells to conventional chemotherapeutic drugs, potentially improving treatment efficacy. [, , , ]
- Induction of immunogenic cell death: Recent studies suggest that JIB-04 can trigger immunogenic cell death (ICD) in cancer cells, which involves the release of molecules that stimulate an immune response against the tumor. []
Q4: Does JIB-04 exclusively target histone methylation?
A4: While primarily known for its KDM inhibitory activity, emerging evidence suggests that JIB-04 may also influence cellular processes beyond histone methylation. For instance, it has been shown to interact with Serine Hydroxymethyltransferase 2 (SHMT2), a regulator of glycine biosynthesis and an adaptor for the BRCC36 K63Ub-specific deubiquitinase. [] This interaction was found to promote K63Ub-dependent destruction of the HIV-1 Tat protein via autophagy, highlighting a potential non-histone target of JIB-04.
Q5: Are there any other notable downstream effects of JIB-04 treatment?
A5: JIB-04 has been observed to induce DNA damage in Ewing Sarcoma cells, suggesting a potential mechanism for its anti-cancer effects in this malignancy. [] Additionally, JIB-04 treatment led to increased PD-L1 expression in resistant breast cancer cells. [] While the clinical implications of this finding require further investigation, it raises the possibility of combining JIB-04 with anti-PD-L1 immunotherapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。